Lipophilicity (logP) Differentiation of 3-(3,5-Dimethylphenyl)-1,1-dipropylurea Versus Unsubstituted and 2,4-Dimethylphenyl Dipropylurea Analogs
3-(3,5-Dimethylphenyl)-1,1-dipropylurea exhibits a predicted logP of 3.93, reflecting the combined lipophilic contribution of the 3,5-dimethylphenyl ring and the two n-propyl chains . For the comparator 1,1-dipropyl-3-(2,4-xylyl)urea—the 2,4-dimethylphenyl regioisomer sharing the identical molecular formula (C₁₅H₂₄N₂O) and molecular weight (248.37)—the predicted logP may differ due to altered intramolecular hydrogen-bonding and dipole moment arising from the changed methyl-group topology, although an experimentally validated value has not been published in the same study . The unsubstituted phenyl analog 1,1-dipropyl-3-phenylurea (CAS 15545-56-9), lacking the two methyl groups, has a lower molecular weight (220.31 g/mol) and a lower computed logP of approximately 3.1–3.3 (estimated by structural subtraction), representing a decrease of roughly 0.6–0.8 log units . This difference corresponds to an approximately 4- to 6-fold reduction in lipophilicity, which can significantly impact membrane partitioning and non-specific protein binding in cellular assays.
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.93 (predicted, ChemDiv) |
| Comparator Or Baseline | 1,1-Dipropyl-3-phenylurea: ~3.1–3.3 (estimated); 1,1-Dipropyl-3-(2,4-xylyl)urea: value not independently published in comparable format |
| Quantified Difference | ~0.6–0.8 logP units higher vs unsubstituted phenyl analog; regioisomer difference not experimentally quantified |
| Conditions | In silico prediction; experimental logP values not published for direct comparison in a single study |
Why This Matters
The ~0.6–0.8 logP increase over the unsubstituted phenyl analog can alter membrane permeability and non-specific binding profiles, making the 3,5-dimethyl substitution preferable for cellular assays requiring balanced lipophilicity.
